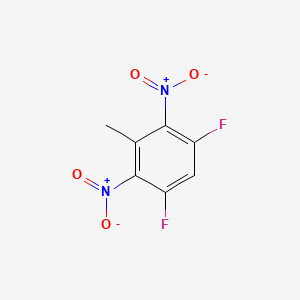

1,5-Difluoro-3-methyl-2,4-dinitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,5-difluoro-3-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c1-3-6(10(12)13)4(8)2-5(9)7(3)11(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVGSVQXYJPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Fluorinated Dinitroaromatic Compounds in Modern Synthetic Chemistry

Fluorinated dinitroaromatic compounds are a class of molecules that have garnered considerable attention in modern synthetic chemistry. The incorporation of fluorine atoms into an aromatic ring, especially one also bearing nitro groups, imparts unique physicochemical properties. These properties include increased thermal stability, altered electronic characteristics, and enhanced biological activity, making them valuable in pharmaceuticals, agrochemicals, and materials science.

The strong electron-withdrawing nature of both fluorine atoms and nitro groups profoundly influences the reactivity of the aromatic ring. This dual activation makes these compounds highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govmasterorganicchemistry.com In these reactions, the fluorine atoms, despite forming a strong carbon-fluorine bond, can act as excellent leaving groups because the rate-determining step is the initial attack by a nucleophile, which is accelerated by the electron-deficient nature of the ring. masterorganicchemistry.com This high reactivity allows for the strategic replacement of the fluorine atoms with a wide array of nucleophiles, making fluorinated dinitroaromatics versatile building blocks for constructing more complex molecules. nih.govchemimpex.com

Structural Peculiarities and Their Implications for Reactivity

The specific arrangement of substituents on the 1,5-Difluoro-3-methyl-2,4-dinitrobenzene ring gives rise to its distinct reactivity. The molecule's structure is presented below:

Interactive Data Table: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C7H4F2N2O4 |

| IUPAC Name | This compound |

| Molar Mass | 218.12 g/mol |

| PubChem CID | 75201265 nih.gov |

The two nitro groups (at positions 2 and 4) are powerful electron-withdrawing groups that activate the ring towards nucleophilic attack. The fluorine atoms (at positions 1 and 5) are also electron-withdrawing and serve as leaving groups in SNAr reactions. The methyl group at position 3, being an electron-donating group, introduces an interesting electronic and steric element.

The implications of this structure on reactivity are significant:

Activation for SNAr: The nitro groups strongly activate the fluorine atoms for displacement by nucleophiles. The positions of these groups (ortho and para to the fluorines) are optimal for stabilizing the negative charge of the Meisenheimer complex intermediate formed during the substitution reaction. libretexts.org

Regioselectivity: The electronic and steric asymmetry introduced by the methyl group suggests that the two fluorine atoms may exhibit different reactivities. This could allow for sequential and selective substitution reactions, providing a pathway to dissymmetrically substituted products.

Research Trajectories and Knowledge Gaps in the Study of 1,5 Difluoro 3 Methyl 2,4 Dinitrobenzene

Established Synthetic Routes and Optimizations

Established methods for synthesizing fluoronitroaromatic compounds typically rely on the precise introduction of nitro groups onto a fluorinated aromatic core or vice-versa. These methods are foundational in industrial and laboratory settings.

Sequential Halogenation and Nitration Approaches

In the synthesis of many fluoronitroaromatics, a common strategy involves a multi-step process beginning with a simple aromatic hydrocarbon. For compounds related to the target molecule, a plausible, though undocumented, route could start with toluene (B28343). This would involve initial halogenation to introduce fluorine atoms, followed by nitration. However, controlling the regiochemistry of fluorination on a toluene ring can be complex.

A more direct and controllable approach, widely used for analogous compounds, starts with an already fluorinated precursor. For example, the synthesis of 1,5-difluoro-2,4-dinitrobenzene typically begins with 1,3-difluorobenzene, which is then subjected to nitration. researchgate.netgoogle.com This avoids the complexities of introducing fluorine atoms onto a more complex molecule.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is the fundamental mechanism underlying the synthesis of most fluoronitroaromatic compounds. ias.ac.in The nitration of an aromatic ring is a classic example of this reaction type, where a nitronium ion (NO₂⁺) acts as the electrophile, replacing a hydrogen atom on the aromatic ring. cerritos.edumasterorganicchemistry.com

The synthesis of 1,5-difluoro-2,4-dinitrobenzene is achieved through the electrophilic nitration of 1,3-difluorobenzene. researchgate.netgoogle.com This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.

For the target molecule, this compound, the starting material would logically be 3,5-difluorotoluene (B38592). nih.govchemicalbook.com The presence of existing substituents on the benzene (B151609) ring significantly influences the position of incoming electrophiles. The methyl group is an activating, ortho, para-directing group, while fluorine atoms are deactivating, ortho, para-directing groups. libretexts.orglibretexts.org The dinitration of 3,5-difluorotoluene would be governed by the combined directing effects of these three substituents, but specific experimental outcomes for this reaction are not documented in the search results.

Table 1: General Conditions for Electrophilic Nitration of Aromatic Compounds

| Reagents | Catalyst | Typical Temperature | Product Example (from Benzene) |

| Concentrated HNO₃ | Concentrated H₂SO₄ | < 50 °C | Nitrobenzene |

| Fuming HNO₃ | Fuming H₂SO₄ | Elevated | Dinitrobenzene / Trinitrobenzene |

This table represents general conditions and not a specific protocol for this compound.

Regioselective Synthesis of Dinitrofluorobenzene Derivatives

Achieving specific substitution patterns (regioselectivity) is a critical challenge in the synthesis of polysubstituted aromatics. In the case of dinitrofluorobenzene derivatives, the regioselectivity is dictated by the directing effects of the substituents already present on the ring. libretexts.org

For the synthesis of 1,5-difluoro-2,4-dinitrobenzene from 1,3-difluorobenzene, the two fluorine atoms direct the incoming nitro groups. Since fluorine is an ortho, para-director, the first nitro group adds to the 4-position, which is para to one fluorine and ortho to the other. The second nitro group then adds to the 2-position. The presence of the first electron-withdrawing nitro group deactivates the ring, often requiring harsher conditions for the second nitration. libretexts.org

Zeolite catalysts have been explored to improve the regioselectivity of nitration for compounds like toluene and chlorobenzene, often favoring the formation of the para-isomer. ias.ac.incardiff.ac.uk Zeolites can influence the reaction through shape-selectivity, where the transition state leading to a specific isomer is sterically favored within the catalyst's pores. ias.ac.in While these studies demonstrate a powerful tool for controlling regioselectivity, their application to the dinitration of 3,5-difluorotoluene has not been reported.

Advanced Synthetic Approaches and Process Innovations

To overcome limitations of traditional methods, such as long reaction times and harsh conditions, advanced techniques utilizing alternative energy sources have been developed.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating a wide range of organic reactions. By using sealed vessels, reaction mixtures can be heated far above their atmospheric boiling points, leading to dramatic reductions in reaction times, often from hours to minutes. The heating occurs through the direct interaction of microwaves with polar molecules or ions in the reaction mixture, resulting in rapid and uniform temperature changes. libretexts.org

This technique has been successfully applied to various syntheses, including the preparation of heterocyclic compounds and metal-organic frameworks (MOFs). chemchart.comguidechem.com While the general principles suggest that microwave assistance could be beneficial for the nitration of fluorotoluenes by potentially improving yields and reducing reaction times, no specific examples of its use for synthesizing this compound or related dinitrofluorotoluenes were found.

Ultrasonic Irradiation Techniques

The application of ultrasound in chemical synthesis, known as sonochemistry, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. vedantu.comresearchgate.net

Ultrasonic irradiation has been shown to promote various organic reactions, including the synthesis of heterocyclic compounds like 1,2,4-triazolo[1,5-a]pyrimidines and dinitrochalcones. vedantu.comresearchgate.net The benefits include shorter reaction times and improved efficiency compared to conventional stirring methods. vedantu.com As with microwave assistance, the application of ultrasonic techniques to the synthesis of this compound is not documented, though it represents a potential area for future process innovation in the synthesis of fluoronitroaromatics.

Mechanochemical and Grinding Methods

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, presents a promising green alternative to conventional solvent-based methods. dtic.mil This technique can lead to shorter reaction times, reduced solvent consumption, and sometimes novel reaction pathways. rsc.org

While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles can be applied based on studies of similar compounds. The nitration of deactivated aromatic compounds, a category that includes fluorinated benzenes, has been successfully achieved using solvent-free mechanochemical processing. researchgate.net For instance, mononitrotoluene has been synthesized by milling toluene with sodium nitrate (B79036) and a Lewis acid catalyst like molybdenum trioxide. researchgate.net Another study demonstrated the nitration of various deactivated arenes in excellent yields under high-speed ball milling conditions using a combination of Fe(NO₃)₃·9H₂O and P₂O₅ as the nitrating reagent. researchgate.net

These solvent-free or liquid-assisted grinding (LAG) approaches offer significant advantages by minimizing the use of corrosive acids and organic solvents, which are major contributors to waste in traditional nitration processes. dtic.milrsc.org The application of ball milling can enhance the efficiency of reactant use and simplify the operational procedure. rsc.org For the synthesis of this compound, a potential mechanochemical approach could involve the milling of 1,5-difluoro-3-methylbenzene with a solid nitrating agent and a suitable catalyst.

Table 1: Comparison of Mechanochemical Nitration Parameters for Aromatic Compounds

| Aromatic Substrate | Nitrating Agent | Catalyst/Additive | Conditions | Product | Reference |

| Toluene | Sodium Nitrate | Molybdenum Trioxide | Ball Milling | Mononitrotoluene | researchgate.net |

| Deactivated Arenes | Fe(NO₃)₃·9H₂O | P₂O₅ | High-Speed Ball Milling | Nitro Derivatives | researchgate.net |

| Various Aromatics | Saccharin-based reagent | Lewis Acid | Vibratory Ball Milling (LAG) | Nitroaromatics | rsc.org |

Green Chemistry Principles in the Synthesis of Fluoronitroaromatics

The application of green chemistry principles is crucial for developing more sustainable methods for synthesizing fluoronitroaromatics. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, waste reduction, and the use of safer chemicals. nih.govtudelft.nl

Atom Economy and Waste Minimization in Synthesis Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. chembam.com The dinitration of a precursor like 1,3-difluoro-5-methylbenzene to form this compound can be analyzed for its atom economy.

Theoretical Atom Economy Calculation:

The balanced chemical equation for the dinitration of 1,3-difluoro-5-methylbenzene is:

C₇H₆F₂ + 2 HNO₃ → C₇H₄F₂N₂O₄ + 2 H₂O

Molecular Weight of 1,3-difluoro-5-methylbenzene (C₇H₆F₂): 128.12 g/mol

Molecular Weight of Nitric Acid (HNO₃): 63.01 g/mol

Molecular Weight of this compound (C₇H₄F₂N₂O₄): 218.10 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (218.10 / (128.12 + 2 * 63.01)) x 100 ≈ 85.8%

This calculation demonstrates a relatively high theoretical atom economy. However, the actual environmental impact is also determined by the E-Factor (Environmental Factor), which considers all waste generated, including excess reagents, solvents, and by-products from side reactions. chembam.comlibretexts.org Traditional nitration methods often use a large excess of sulfuric and nitric acids, leading to a high E-Factor and significant waste generation. nih.gov Strategies to minimize waste include using catalytic systems, optimizing reaction conditions to improve selectivity, and recycling spent acids. tudelft.nl

Safer Solvent and Auxiliary Selection

The choice of solvents and other auxiliary substances is a critical aspect of green chemistry. Traditional nitration reactions often employ hazardous and corrosive solvents. dtic.mil Research into safer alternatives is ongoing.

Ionic liquids (ILs) are being explored as greener solvents for various organic syntheses due to their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. cymitquimica.com They can act as both the solvent and catalyst in some reactions, potentially simplifying processes and reducing waste. masterorganicchemistry.com While their application in the synthesis of fluoronitroaromatics is an area for further investigation, their properties make them attractive candidates for replacing conventional organic solvents.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another environmentally benign solvent alternative. researchgate.net scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. While challenges exist in dissolving highly polar reagents like nitric acid, the use of co-solvents can enhance solubility and facilitate reactions in this medium.

Table 2: Potential Greener Solvents for Fluoronitroaromatic Synthesis

| Solvent Type | Examples | Potential Advantages | Reference |

| Ionic Liquids | Imidazolium-based ILs | Low volatility, high thermal stability, potential catalytic activity | cymitquimica.commasterorganicchemistry.com |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easy separation | researchgate.net |

Reducing Derivatization Steps

Minimizing the use of protecting groups and other derivatization steps is a key principle of green chemistry as it reduces the number of reaction steps, reagent consumption, and waste generation. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of multiple electron-withdrawing groups on the aromatic ring of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the chemical reactivity of this compound, enabling the displacement of its fluorine substituents by a wide range of nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. researchgate.netlibretexts.org In the initial, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group. chemistrysteps.comstackexchange.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. libretexts.orgnih.govwikipedia.org This intermediate is characterized by the temporary tetrahedral geometry of the carbon atom at the site of substitution. libretexts.org

Recent studies, however, suggest that the existence of a stable Meisenheimer complex as a true intermediate may be selective. bris.ac.ukresearchgate.netbris.ac.uk In some cases, particularly with less stabilizing electron-withdrawing groups or better leaving groups, the reaction may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a distinct intermediate. bris.ac.ukresearchgate.netrsc.org

The high reactivity of this compound in SNAr reactions is a direct consequence of the powerful activating effects of its substituents. The two nitro groups are strong electron-withdrawing groups that deactivate the ring towards electrophilic attack but strongly activate it for nucleophilic attack. wikipedia.orgnumberanalytics.com They achieve this through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M), which delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it. chemistrysteps.comyoutube.com

The fluorine atoms also contribute significantly to the activation of the aromatic ring. smolecule.com Due to their high electronegativity, they exert a strong -I effect, which further depletes the electron density of the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.commasterorganicchemistry.com This inductive withdrawal of electron density by fluorine is a key factor in accelerating the initial attack by the nucleophile, which is the rate-determining step. chemistrysteps.com The combined electronic effects of the nitro and fluoro substituents create a synergistic activation, rendering the aromatic ring highly susceptible to nucleophilic substitution. smolecule.com

Stereoelectronic effects, which pertain to the influence of the spatial arrangement of electrons on the outcome of a reaction, play a role in the SNAr reactions of substituted dinitrobenzenes. The positioning of the electron-withdrawing nitro groups ortho and para to the fluorine leaving groups is critical for effective resonance stabilization of the Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com This specific orientation allows the negative charge that develops on the ring during the nucleophilic attack to be delocalized onto the oxygen atoms of the nitro groups. If the nitro groups were positioned meta to the leaving groups, this resonance stabilization would not be possible, and the reaction rate would be significantly slower. masterorganicchemistry.com

Furthermore, steric hindrance can influence reaction rates. The presence of a methyl group at the 3-position in this compound can create steric crowding, which may affect the approach of the nucleophile and the stability of the resulting Meisenheimer complex. The twist of the ortho-nitro group with respect to the plane of the benzene ring, influenced by steric interactions with adjacent substituents, can also affect the extent of its resonance stabilization of the intermediate. nih.gov

A distinctive feature of SNAr reactions is the unusual order of leaving group ability for halogens: F > Cl > Br > I. wikipedia.org This is the reverse of the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. chemistrysteps.com The reason for this "element effect" lies in the two-step mechanism of SNAr. nih.gov The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. chemistrysteps.commasterorganicchemistry.com

Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. stackexchange.com This effect makes the carbon atom attached to the fluorine the most electron-deficient (electrophilic) site in the molecule, thus accelerating the rate of nucleophilic attack. chemistrysteps.comnih.gov Although the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step of the reaction. masterorganicchemistry.com Therefore, the high reactivity of fluoroarenes in SNAr reactions is a consequence of the dominance of the rate of formation of the Meisenheimer complex over the rate of leaving group expulsion. stackexchange.com

Reactivity with Diverse Nucleophiles

The highly activated nature of this compound allows it to react with a wide array of nucleophiles, leading to the formation of various substituted products.

Amines and thiolates are common and effective nucleophiles in SNAr reactions with activated aryl halides. nih.gov The reaction of this compound with amines can lead to the synthesis of N-aryl-2-aminobenzimidazoles, which have shown potential as antimalarial compounds. The general reaction involves the displacement of one or both fluorine atoms by the amine nucleophile.

Similarly, thiolates, which are strong nucleophiles, readily react with activated aryl halides. The reaction of dinitrobenzene derivatives with thiolates can proceed through an SNAr mechanism. nih.gov These reactions are synthetically useful for the formation of aryl thioethers.

The following table summarizes the reactivity of related difluorodinitrobenzene compounds with various nucleophiles, illustrating the types of products that can be formed.

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Cyclic benzodioxin derivative | nih.gov |

| 2,4-Difluoronitrobenzene | Amines | Amine-substituted nitrobenzenes | nih.gov |

| 1,3-Difluoro-4,6-dinitrobenzene | Amines | Amine-substituted dinitrobenzene | researchgate.net |

| 1,2-Difluoro-4,5-dinitrobenzene | Amines | Amine-substituted dinitrobenzene | researchgate.net |

Oxygen-Based Nucleophiles and Etherification Reactions

The fluorine atoms of this compound are highly susceptible to displacement by oxygen-based nucleophiles, leading to the formation of ethers. This reactivity is analogous to that of 1,5-difluoro-2,4-dinitrobenzene, which readily undergoes etherification. researchgate.net The outcome of the reaction, yielding either a mono- or di-etherified product, can often be controlled by the choice of the base used as an acid scavenger.

Weak bases, such as triethylamine, typically facilitate the formation of the mono-etherified product. In contrast, strong bases like sodium hydroxide (B78521) promote the displacement of both fluorine atoms, resulting in the di-etherified compound. researchgate.net For instance, reacting the analogous 1,5-difluoro-2,4-dinitrobenzene with isopropanol (B130326) in the presence of a weak base yields 1-fluoro-5-isopropoxy-2,4-dinitrobenzene, while using a strong base leads to 1,5-diisopropoxy-2,4-dinitrobenzene. researchgate.net However, with a less sterically hindered alcohol like methanol, the di-substituted product, 1,5-dimethoxy-2,4-dinitrobenzene, can be formed even with a weak base. researchgate.net

These findings suggest a similar reaction pattern for this compound, as detailed in the table below.

Table 1: Predicted Etherification Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Base Condition | Predicted Major Product |

|---|---|---|

| Methanol (CH₃OH) | Weak Base (e.g., Triethylamine) | 1,5-Dimethoxy-3-methyl-2,4-dinitrobenzene |

| Isopropanol ((CH₃)₂CHOH) | Weak Base (e.g., Triethylamine) | 1-Fluoro-5-isopropoxy-3-methyl-2,4-dinitrobenzene |

| Isopropanol ((CH₃)₂CHOH) | Strong Base (e.g., NaOH) | 1,5-Diisopropoxy-3-methyl-2,4-dinitrobenzene |

Hydrazine (B178648) and Other Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, particularly hydrazine, react readily with activated aryl fluorides. Studies on analogous compounds like 1-chloro-2,4-dinitrobenzene (B32670) show that hydrazine is a moderately strong nucleophile capable of displacing the halogen atom to form a dinitrophenyl hydrazine derivative. researchgate.netsemanticscholar.orgccsenet.org The reaction proceeds through a nucleophilic substitution mechanism, and in solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO), the formation of a zwitterionic intermediate is the rate-determining step. researchgate.netccsenet.org

For this compound, reaction with hydrazine would be expected to yield 1-(2,4-dinitro-5-fluoro-3-methylphenyl)hydrazine. Depending on stoichiometry and reaction conditions, a second substitution could occur to produce a di-hydrazinyl derivative. Other nitrogen nucleophiles, such as primary and secondary amines (e.g., piperidine), would also be expected to displace one or both fluorine atoms in a similar manner. rsc.org

Table 2: Predicted Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Stoichiometry (Substrate:Nucleophile) | Predicted Major Product |

|---|---|---|

| Hydrazine (N₂H₄) | 1:1 | 1-(2,4-Dinitro-5-fluoro-3-methylphenyl)hydrazine |

| Hydrazine (N₂H₄) | 1:2 (excess) | 1,5-Dihydrazinyl-3-methyl-2,4-dinitrobenzene |

| Methylhydrazine (CH₃NHNH₂) | 1:1 | 1-(2,4-Dinitro-5-fluoro-3-methylphenyl)-1-methylhydrazine |

Other Significant Chemical Transformations

Reduction of Nitro Groups to Amino Functionalities

The two nitro groups on the aromatic ring can be reduced to amino groups using a variety of reducing agents. This transformation is a fundamental process in the synthesis of aromatic amines. organic-chemistry.org Selective reduction of one nitro group in a polynitro-aromatic compound is often achievable by carefully selecting the reagent and conditions. For example, reagents like sodium sulfide (B99878) (in what is known as a Zinin reduction) or hydrazine hydrate (B1144303) in the presence of a catalyst such as iron chloride can selectively reduce one nitro group. researchgate.netstackexchange.com

More forceful reduction methods, such as using tin (Sn) or iron (Fe) metal in acidic medium (e.g., HCl) or catalytic hydrogenation (e.g., H₂ over Pd/C), will typically reduce both nitro groups to yield 1,5-difluoro-3-methylbenzene-2,4-diamine.

Table 3: Reduction of Nitro Groups

| Reducing Agent/System | Expected Product |

|---|---|

| Na₂S or (NH₄)₂S (Zinin Reduction) | 4-Amino-1,5-difluoro-3-methyl-2-nitrobenzene |

| Hydrazine Hydrate / FeCl₃ | 4-Amino-1,5-difluoro-3-methyl-2-nitrobenzene |

| Sn / HCl or Fe / HCl | 1,5-Difluoro-3-methylbenzene-2,4-diamine |

Oxidation Reactions of Methyl Substituents

The methyl group attached to the highly electron-deficient dinitro-aromatic ring is susceptible to oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid. This reaction is a standard transformation for alkyl groups on an aromatic ring, particularly when activated by electron-withdrawing substituents.

Commonly used oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution followed by acidic workup, or chromic acid (H₂CrO₄) generated from sodium dichromate and sulfuric acid. The expected product from the oxidation of the methyl group of this compound would be 2,6-difluoro-3,5-dinitrobenzoic acid.

Table 4: Predicted Oxidation of the Methyl Group

| Oxidizing Agent | Predicted Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 2,6-Difluoro-3,5-dinitrobenzoic acid |

Intramolecular Cyclization Reactions

This compound can serve as a precursor for various heterocyclic compounds through intramolecular cyclization reactions, typically after initial modification of its functional groups. For instance, a sequential substitution and reduction can create a molecule poised for cyclization.

One potential pathway involves the substitution of one fluorine atom with a nucleophile containing a hydroxyl or amino group, followed by the reduction of an adjacent nitro group to an amine. The resulting intermediate, a 1,2-amino alcohol or a 1,2-diamine derivative, can then undergo intramolecular condensation to form a five- or six-membered heterocyclic ring fused to the benzene core. For example, reaction with a 2-aminoethanol followed by nitro group reduction could lead to the formation of a benzoxazine (B1645224) derivative. Similarly, studies on 4,5-difluoro-1,2-dinitrobenzene show its ability to react with 1,2-disubstituted amines, alcohols, and thiols to form N-heteroacenes, phenoxazines, and phenothiazines, suggesting similar potential for derivatives of this compound. nih.gov

Table 5: Potential Intramolecular Cyclization Pathways

| Initial Reaction Steps | Intermediate Type | Final Heterocyclic Product |

|---|---|---|

| 1. SNAr with 2-aminoethanol 2. Reduction of adjacent NO₂ | 2-(2-Amino-4-fluoro-6-nitro-5-methylphenoxy)ethan-1-amine | Substituted Benzoxazine |

| 1. SNAr with ethane-1,2-diamine 2. Reduction of adjacent NO₂ | N¹-(2-Amino-4-fluoro-6-nitro-5-methylphenyl)ethane-1,2-diamine | Substituted Benzodiazepine |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For a molecule like 1,5-Difluoro-3-methyl-2,4-dinitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its atomic connectivity and chemical environment.

Proton NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms in this compound. The molecule has two distinct types of protons: those on the aromatic ring and those on the methyl group.

The single aromatic proton would appear as a multiplet in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. Its chemical shift is influenced by the strong electron-withdrawing effects of the two nitro groups and the two fluorine atoms. The multiplicity of this signal would arise from coupling to the adjacent fluorine atoms.

The protons of the methyl group (CH₃) would give rise to a single peak in the upfield region, generally between 2.0 and 3.0 ppm. This signal would likely be a singlet, as three-bond coupling to the aromatic proton is often not resolved, though slight broadening or a very small coupling constant might be observed upon high-resolution analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 8.0 - 9.0 | Multiplet (due to H-F coupling) |

Carbon-13 NMR spectroscopy is crucial for mapping the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

The aromatic carbons would resonate in the range of 110-160 ppm. The carbons directly bonded to the fluorine atoms (C-F) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a characteristic feature. The carbons attached to the nitro groups (C-NO₂) would be significantly deshielded and appear further downfield. The carbon bearing the methyl group and the remaining aromatic carbon would have chemical shifts influenced by their respective substituents. The methyl carbon itself would appear at a much higher field, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | 140 - 160 (with large ¹JCF) |

| C-NO₂ | 130 - 150 |

| C-CH₃ | 120 - 140 |

| C-H | 110 - 125 |

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. Since the two fluorine atoms in this compound are in different chemical environments relative to the methyl group, they would be expected to show two distinct signals.

The chemical shifts of these fluorine atoms would be influenced by the neighboring nitro and methyl groups. The signals would likely appear as multiplets due to coupling with the aromatic proton. The magnitude of the fluorine-proton coupling constants (JHF) would provide valuable structural information regarding their relative positions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the nitro, methyl, and fluoro-aromatic moieties.

Key vibrational modes would include:

N-O stretching: The nitro groups (NO₂) would exhibit strong, characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the 1500-1600 cm⁻¹ region, while the symmetric stretch is found between 1300 and 1390 cm⁻¹.

C-F stretching: The carbon-fluorine bonds would produce strong absorption bands in the IR spectrum, typically in the 1100-1250 cm⁻¹ range.

C-H stretching: The aromatic C-H stretch would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group would appear just below 3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the benzene (B151609) ring would result in several bands in the 1400-1600 cm⁻¹ region.

A study on the related compound 1,5-Difluoro-2,4-dinitrobenzene (B51812) has shown C-C stretching vibrations at 1250 cm⁻¹ in the FT-IR spectrum and 1220 cm⁻¹ in the FT-Raman spectrum. Similar vibrations would be expected for the methyl-substituted analogue, with additional bands corresponding to the methyl group's vibrational modes.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 |

| C-F | Stretch | 1100 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure.

The analysis would reveal:

The precise bond lengths and angles of the benzene ring and its substituents.

The orientation of the nitro groups relative to the plane of the aromatic ring. Often, due to steric hindrance, nitro groups are twisted out of the plane of the ring.

The crystal packing arrangement, showing how the molecules are organized in the solid state. This would include details of any intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which influence the crystal's stability and physical properties.

This detailed structural information is invaluable for understanding the molecule's chemical reactivity and physical behavior.

Powder X-ray Diffraction

For the related compound, 1,5-dichloro-2,4-dinitrobenzene, single-crystal X-ray diffraction studies have revealed significant structural details. researchgate.net The two nitro groups are twisted away from the plane of the aromatic ring. researchgate.net This twisting is a common feature in sterically hindered nitroaromatics and influences the compound's reactivity and physical properties. The analysis also identified short intermolecular Cl···O and Cl···Cl contacts, which are crucial in understanding the crystal packing and stability. researchgate.net

A study on a series of fluorodinitrobenzene compounds, including 1,5-difluoro-2,4-dinitrobenzene, confirmed its structure through single-crystal X-ray diffraction analysis. researchgate.net This analysis is critical for determining the precise bond lengths, bond angles, and torsion angles within the molecule, providing a definitive three-dimensional structure. Such data is foundational for computational modeling and for understanding the structure-property relationships in these energetic materials. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 1,5-Difluoro-2,4-dinitrobenzene, the molecular weight is 204.0879 g/mol . nist.govnist.gov

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M+) at m/z 204. The fragmentation pattern would likely involve the loss of nitro groups (NO2, mass 46) and potentially fluorine atoms (F, mass 19). The fragmentation pathways provide a fingerprint for the molecule, aiding in its identification and structural confirmation. The NIST Chemistry WebBook provides mass spectral data for 1,5-Difluoro-2,4-dinitrobenzene, which serves as a reference for its identification. nist.govnist.gov

Table 1: Key Mass Spectrometry Data for 1,5-Difluoro-2,4-dinitrobenzene

| Property | Value |

| Molecular Formula | C6H2F2N2O4 |

| Molecular Weight | 204.0879 g/mol |

| CAS Registry Number | 327-92-4 |

This data is for the related compound 1,5-Difluoro-2,4-dinitrobenzene. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic nitro compounds, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → π* transitions of the benzene ring and the nitro groups.

Studies on 2,4-dinitrofluorobenzene (DNFB), a structurally similar compound, show that it is used as a chromophore reactant in the analysis of primary and secondary amines due to the formation of a stable condensation product with high UV absorptivity. edpsciences.org This indicates that the dinitrofluorobenzene moiety has strong electronic absorptions. The interaction of DNFB with various primary amines results in products with maximum absorption wavelengths (λmax) ranging from 355–357 nm for aliphatic amines and 366–377 nm for aromatic primary amines. arabjchem.orgresearchgate.net

For this compound, the presence of two nitro groups and the aromatic ring would lead to characteristic absorption bands in the UV region. The specific position and intensity of these bands would be influenced by the fluorine and methyl substituents on the benzene ring. These substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity.

Table 2: UV-Vis Absorption Maxima for DNFB-Amine Derivatives

| Amine Type | λmax Range (nm) |

| Aliphatic | 355–357 |

| Aromatic | 366–377 |

This data illustrates the characteristic electronic transitions of the dinitrofluorobenzene chromophore upon reaction. arabjchem.orgresearchgate.net

Applications of 1,5 Difluoro 3 Methyl 2,4 Dinitrobenzene in Advanced Chemical Synthesis and Materials Science

Precursor in Organic Synthesis

The unique electronic properties of 1,5-Difluoro-2,4-dinitrobenzene (B51812) (DFDNB) make it an ideal starting material for the synthesis of a wide array of complex organic molecules. Its ability to undergo sequential and selective substitution reactions allows chemists to introduce various functionalities onto the benzene (B151609) ring, paving the way for the construction of intricate molecular architectures.

The reactivity of DFDNB has been harnessed to create a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The fluorine atoms can be displaced by nucleophiles, leading to the formation of new rings. For instance, DFDNB is a key reagent in the synthesis of diverse benzo smolecule.comnih.govoxazin-3-one-based compounds. nih.gov The reaction pathway involves the displacement of the fluorine atoms, which is a preferred reaction over the displacement of the nitro groups. nih.govresearchgate.net This reactivity allows for the construction of not only simple benzoxazinones but also novel and complex tricyclic systems, demonstrating its role as a versatile scaffold in combinatorial chemistry and drug discovery. nih.gov

Research has specifically highlighted the utility of 1,5-difluoro-2,4-dinitrobenzene in producing libraries of benzo smolecule.comnih.govoxazin-3-one derivatives. A study by Yuan et al. details the synthesis of a range of these compounds through reactions with various nucleophiles. nih.gov This work underscores the compound's importance in combinatorial chemistry, where the goal is to rapidly generate a large number of diverse molecules for screening purposes. The predictable reactivity of DFDNB allows for the systematic creation of these libraries, which can then be tested for potential biological activities. nih.gov

Derivatization Reagent for Analytical and Biochemical Studies

Perhaps the most well-known application of 1,5-Difluoro-2,4-dinitrobenzene is in the field of analytical chemistry, where it serves as the foundational reagent for chiral analysis of amino acids.

1,5-Difluoro-2,4-dinitrobenzene is the essential precursor for the synthesis of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or L-FDAA). nih.govacs.orgepa.gov This chiral derivatizing agent is synthesized in high yield by reacting DFDNB with an optically pure amino acid amide, such as L-alanine amide. epa.gov In this reaction, one of the highly activated fluorine atoms of DFDNB is substituted by the amino group of the L-alanine amide. The resulting molecule, Marfey's reagent, retains the second reactive fluorine atom, which can then react with the amino group of target amino acids in a sample. epa.govresearchgate.net

This derivatization is a cornerstone of chiral amino acid analysis. When Marfey's reagent reacts with a racemic mixture (containing both D and L forms) of an amino acid, it produces a pair of diastereomers. epa.gov Because diastereomers have different physical properties, they can be separated using standard chromatographic techniques. nih.govacs.org

The formation of diastereomers using Marfey's reagent is pivotal for enhancing chromatographic separations, particularly for resolving enantiomers. The resulting N-(2,4-dinitrophenyl-5-L-alaninamide)-amino acid diastereomers can be readily separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). epa.govresearchgate.net

The separation works because the two resulting diastereomers (L-FDAA-L-amino acid and L-FDAA-D-amino acid) interact differently with the stationary phase of the chromatography column, leading to different retention times. acs.org Typically, the L-D diastereomer is eluted after the L-L diastereomer. epa.gov The dinitrophenyl chromophore introduced by the reagent strongly absorbs ultraviolet light at approximately 340 nm, allowing for sensitive detection and accurate quantification of each isomer, even at the nanomole level. epa.govresearchgate.net This method is widely used to determine the stereochemistry of amino acids in natural products and biological systems. acs.org

Polymer Chemistry and Materials Science

The structural and reactive characteristics of 1,5-Difluoro-2,4-dinitrobenzene also lend themselves to applications in materials science. Its unique properties are suitable for creating advanced materials, such as high-performance polymers with enhanced thermal stability and chemical resistance. chemimpex.com The introduction of fluorine atoms into aromatic structures is a known strategy for improving the properties of materials, including their thermal and oxidative stability. chemimpex.com

Furthermore, various fluorinated dinitrobenzene compounds have been investigated as potential energetic materials. researchgate.net These compounds can exhibit high density and detonation performance, comparable to traditional energetic materials like TNT, while also possessing low mechanical sensitivity, which is a desirable safety feature. researchgate.net The incorporation of fluorine into the molecular structure can significantly increase the density of the material, which is a critical factor for its energetic properties. researchgate.net

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Routes for Fluoronitroaromatics

The synthesis of fluoronitroaromatic compounds, including 1,5-Difluoro-3-methyl-2,4-dinitrobenzene, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of this field is increasingly focused on developing "green" and sustainable synthetic pathways that prioritize efficiency, safety, and environmental friendliness. dovepress.com

Key research thrusts in this area include:

Phase-Transfer Catalysis (PTC): This technique is highly promising for halogen exchange fluorination, a common method for producing fluoronitroaromatics from their chloro-analogs. researchgate.net PTC utilizes catalysts to shuttle reactants between immiscible phases (e.g., a solid inorganic fluoride (B91410) salt and an organic solvent), enabling reactions under milder conditions and often with higher yields. operachem.com Research is exploring novel and recyclable phase-transfer catalysts to further enhance the sustainability of these processes. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. Its application in the synthesis of compounds like p-fluoronitrobenzene has demonstrated the potential for significantly higher conversion rates and yields in shorter timeframes. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to improved safety, consistency, and scalability. Adapting fluorination and nitration reactions to flow systems is a key goal for creating more sustainable industrial-scale production of fluoronitroaromatics.

Benign Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents like dimethylformamide (DMF) or sulfolane (B150427) with more environmentally benign alternatives. researchgate.netgoogle.com Additionally, there is ongoing research into safer and more efficient fluorinating agents to replace traditional ones that may be hazardous or difficult to handle. dovepress.comnih.gov Recent advancements include the use of N-F reagents for direct electrophilic fluorination, which can offer alternative synthetic pathways. nih.gov

| Parameter | Conventional Method (e.g., Halex Reaction) | Emerging Sustainable Approach |

|---|---|---|

| Catalyst | Often requires harsh conditions, may not be recyclable | Phase-transfer catalysts, recyclable ionic liquids, organocatalysts researchgate.netresearchgate.net |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, Sulfolane) researchgate.netgoogle.com | Ionic liquids, supercritical fluids, or solvent-free conditions |

| Energy Input | Prolonged high-temperature heating | Microwave irradiation, flow chemistry for efficient heat transfer researchgate.net |

| Reaction Time | Several hours to days google.com | Minutes to a few hours researchgate.net |

| Waste Generation | Significant solvent and byproduct waste | Minimized waste through catalyst recycling and higher selectivity |

Catalyst Development for Enhanced Reactivity and Selectivity

Catalysis is central to the synthesis and functionalization of fluoronitroaromatics. The development of novel catalysts is critical for controlling the reactivity of the C-F bond in nucleophilic aromatic substitution (SNAr) reactions, which is the primary mode of derivatization for compounds like this compound.

Future research in catalyst development is focused on several key areas:

Advanced Phase-Transfer Catalysts: While quaternary ammonium (B1175870) and phosphonium (B103445) salts are effective, research is moving towards more sophisticated catalysts. operachem.com This includes the design of chiral phase-transfer catalysts for enantioselective reactions and the use of crown ethers and cryptands that can more effectively solubilize and activate alkali metal fluorides (e.g., KF, CsF). google.comnih.govillinois.edu Hydrogen bonding phase-transfer catalysis (HB-PTC) is an emerging manifold that uses neutral H-bond donors to activate inorganic salts, offering a new approach for asymmetric fluorinations. nih.gov

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Organocatalysts can offer alternatives to metal-based systems, avoiding issues of metal contamination in the final product. For SNAr reactions, base catalysts are crucial, and research into novel, highly efficient organic bases can accelerate reaction rates and improve selectivity. acs.org

Recyclable and Heterogeneous Catalysts: To improve the economic and environmental viability of synthesis, there is a strong emphasis on developing catalysts that can be easily separated from the reaction mixture and reused. This includes immobilizing catalysts on solid supports, such as polymers or inorganic materials like chitosan, to create robust, heterogeneous systems. researchgate.net

Computational Catalyst Design: Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for understanding reaction mechanisms, such as the concerted versus stepwise pathways in SNAr reactions. researchgate.netrsc.org This knowledge allows for the rational, in silico design of catalysts with optimized structures for enhanced activity and selectivity before they are synthesized in the lab.

| Catalyst Type | Example | Key Advantage | Research Focus |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium chloride, Benzyltriethylammonium chloride researchgate.netgoogle.com | Cost-effective and widely used for PTC. | Improving thermal stability and lipophilicity. |

| Crown Ethers | 18-crown-6 google.com | Excellent at complexing potassium ions, enhancing KF reactivity. | Developing more cost-effective and less toxic macrocycles. |

| Hydrogen Bonding Catalysts | Chiral bis-urea compounds nih.gov | Enables asymmetric reactions with simple inorganic fluorides. nih.gov | Expanding substrate scope and catalyst efficiency. |

| Organoboranes | BEt3 | Act as phase-transfer catalysts for nucleophilic fluorination with CsF. rsc.org | Optimizing fluoride affinity for efficient fluoride transfer. |

| Supported Catalysts | Chitosan-supported ionic liquid-copper(II) complex researchgate.net | Ease of separation and recyclability, enhancing sustainability. | Improving catalyst loading and long-term stability. |

Exploring Novel Derivatization Applications in Analytical Chemistry

The high reactivity of the fluorine atoms in dinitrofluorobenzenes makes them excellent reagents for derivatization in analytical chemistry, particularly for the detection and quantification of primary and secondary amines, such as those in amino acids. edpsciences.orgnih.gov 1,5-Difluoro-2,4-dinitrobenzene (B51812) (a close analog of the subject compound) is a well-established bifunctional reagent used to cross-link and analyze proteins. scispace.com

Future research is aimed at expanding and refining these applications:

Enhanced Sensitivity and Detection: The dinitrophenyl (DNP) chromophore introduced upon derivatization provides strong UV absorbance, facilitating detection. researchgate.net Research is focused on designing new reagents based on the fluoronitrobenzene scaffold that can shift absorbance to the visible region for more selective detection or introduce fluorescent tags for ultra-sensitive analysis. edpsciences.org

Chiral Analysis: 1,5-Difluoro-2,4-dinitrobenzene has been used to create chiral derivatizing agents (e.g., by reaction with an L-amino acid amide) for the separation and quantification of D- and L-amino acid enantiomers using HPLC. scispace.com Future work will likely involve developing a broader palette of such chiral reagents to analyze a wider range of stereoisomers with greater resolution.

Mass Spectrometry Applications: While UV and fluorescence are common detection methods, mass spectrometry (MS) offers superior specificity and structural information. Novel derivatizing agents are being designed to enhance ionization efficiency in MS. For example, incorporating a readily protonatable site, like a dimethylamino group, into the reagent can significantly boost the signal in positive-ion electrospray ionization (ESI-MS). nih.gov

New Classes of Analytes: While amino acid analysis is a primary application, the reactivity of these reagents can be exploited for other nucleophilic analytes. nih.govresearchgate.net Future applications could include the sensitive detection of thiols, phenols, and specific pharmaceuticals or environmental contaminants bearing amine functional groups. nih.govchemimpex.com

| Reagent | Target Analyte | Detection Method | Key Feature/Advantage |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene (DNFB) | Amino acids, primary/secondary amines edpsciences.orgnih.gov | HPLC-UV (360 nm) researchgate.net | Forms stable DNP-derivatives with strong UV absorbance. researchgate.net |

| 1,5-Difluoro-2,4-dinitrobenzene (FFDNB) | Amino acids, proteins (cross-linking) scispace.com | HPLC-UV (340 nm) | Bifunctional reagent for cross-linking and creating chiral selectors. scispace.com |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Amino acids, dipeptides nih.gov | HPLC/ESI-MS | Introduces a protonatable site for enhanced positive-ion MS signal. nih.gov |

| FDNP-L-Alanine Amide | D- and L-amino acid mixtures scispace.com | HPLC-UV | Chiral reagent for separating and quantifying amino acid enantiomers. scispace.com |

Advanced Computational Design of Functional Materials Incorporating this compound Scaffolds

The combination of fluorine atoms and nitro groups imparts unique electronic and physical properties to the benzene (B151609) ring, making the this compound scaffold an attractive building block for advanced functional materials. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel materials before their synthesis, accelerating the design and discovery process. mdpi.com

Promising future directions include:

Energetic Materials: Fluoronitroaromatics are being actively investigated as potential melt-castable explosives and energetic plasticizers. researchgate.net The introduction of fluorine can significantly increase the density and thermal stability of these compounds compared to traditional explosives like TNT. researchgate.nettandfonline.com Computational models are used to calculate key performance metrics such as detonation velocity, pressure, and sensitivity, guiding the synthesis of new molecules with an optimal balance of power and safety. tandfonline.comresearchgate.net

Optoelectronic Materials: The strong electron-withdrawing nature of the nitro and fluoro groups can be used to create molecules with tailored electronic properties. DFT and Time-Dependent DFT (TD-DFT) calculations can predict HOMO-LUMO energy gaps, absorption spectra, and charge transport properties. nih.govmdpi.com This allows for the design of novel chromophores for dyes, components for organic solar cells, or materials with nonlinear optical properties.

Advanced Polymers and Scaffolds: The difunctional nature of the parent compound, 1,5-difluoro-2,4-dinitrobenzene, allows it to act as a monomer or cross-linker in the synthesis of high-performance polymers. Computational studies can model polymer chain interactions, predict material properties like thermal stability and mechanical strength, and guide the development of new materials for demanding applications.

| Material Application | Key Properties Predicted by DFT | Influence of Fluoro/Nitro Groups |

|---|---|---|

| Energetic Materials | Density (ρ), Heat of Formation (HOF), Detonation Velocity (VD), Impact Sensitivity (IS) researchgate.nettandfonline.com | Increases density and thermal stability; modulates sensitivity. researchgate.net |

| Optoelectronics | HOMO-LUMO Gap, Excitation Energies, Oscillator Strengths nih.gov | Tunes electronic and optical properties, creating donor-acceptor systems. nih.gov |

| High-Performance Polymers | Bond Dissociation Energies, Intermolecular Interactions, Thermal Stability | Creates strong, stable polymer networks with high thermal resistance. |

Conclusion

Summary of Key Research Findings

Research on 1,5-Difluoro-2,4-dinitrobenzene (B51812) has established it as a cornerstone reagent in modern organic synthesis. Key findings highlight its straightforward and high-yielding synthesis via the nitration of m-difluorobenzene. google.com Its chemical behavior is characterized by a high propensity for sequential nucleophilic aromatic substitution, where the fluorine atoms are readily displaced by a diverse range of nucleophiles. nih.gov This predictable reactivity has allowed for its use as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic systems. chemimpex.comgoogle.com

Broader Implications for Fluorinated Aromatic Chemistry

The study of 1,5-Difluoro-2,4-dinitrobenzene has significant implications for the broader field of fluorinated aromatic chemistry. It serves as a model substrate for investigating the mechanisms of SₙAr reactions, providing insights into leaving group abilities and the electronic effects of activating groups. rsc.orgresearchgate.net The successful application of this compound in synthesizing complex molecules underscores the strategic importance of fluoroaromatic building blocks in accessing novel chemical space. Its utility promotes the continued development of other selectively fluorinated aromatic scaffolds for use in materials science and medicinal chemistry.

Outlook on Future Research in 1,5-Difluoro-2,4-dinitrobenzene Chemistry

Future research involving 1,5-Difluoro-2,4-dinitrobenzene is likely to advance in several directions. There is potential for the development of new, more sustainable synthetic methods for its production. Further exploration of its reactivity with novel nucleophiles could lead to the discovery of new molecular frameworks and heterocyclic systems with unique properties. In materials science, its role as a rigid and reactive linker could be exploited in the design of advanced polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) with tailored electronic and porous properties. Finally, its application as a scaffold in medicinal chemistry remains a promising area for the development of new therapeutic agents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Difluoro-3-methyl-2,4-dinitrobenzene, and what reaction conditions are critical?

- Methodological Answer : Synthesis typically involves sequential nitration and fluorination of a methyl-substituted benzene precursor. For example, nitration of 1,5-difluoro-3-methylbenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces nitro groups at positions 2 and 4. Fluorination can be achieved via halogen exchange using KF or CsF in polar aprotic solvents like DMF . Key optimizations include temperature control to avoid side reactions and stoichiometric balancing of fluorinating agents. Purification is often performed via recrystallization using ethanol or column chromatography with silica gel .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹⁹F NMR (to confirm fluorine positions), ¹H NMR (to identify methyl protons and aromatic protons), and IR (to detect nitro stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹).

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Purity ≥95% is achievable via repeated recrystallization .

- Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

- Emergency Procedures : For spills, neutralize with alkaline solutions (e.g., 10% NaHCO₃) and collect in chemical waste containers. In case of skin contact, rinse with copious water for 15 minutes .

Advanced Research Questions

Q. How does the methyl group at position 3 influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The methyl group acts as an electron-donating group, activating the aromatic ring toward electrophilic attack but sterically hindering substitution at adjacent positions. Kinetic studies using NaN₃ in DMSO show that substitution occurs preferentially at the less hindered 4-nitro position (vs. 2-nitro). Computational models (DFT) predict a 15% lower activation energy for NAS at position 4 compared to non-methylated analogs . Experimental validation involves monitoring reaction progress via LC-MS and isolating intermediates .

Q. What computational strategies predict the environmental persistence of this compound?

- Methodological Answer :

- QSPR Models : Use logP (0.74) and water solubility (1.2 mg/L at 25°C) to estimate bioaccumulation potential .

- Degradation Pathways : Simulate hydrolysis pathways using Gaussian09 with B3LYP/6-31G* basis sets. Predict half-life in soil (t₁/₂ = 120 days) and aquatic systems (t₁/₂ = 60 days) due to slow nitro-group reduction .

- Toxicity Prediction : EPI Suite estimates LC₅₀ (fish) = 2.5 mg/L, indicating moderate ecotoxicity .

Q. What analytical challenges arise in detecting trace degradation products in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and elution using acetonitrile:water (70:30) .

- Detection : LC-QTOF-MS in negative ion mode (m/z 205 → 160 for de-nitrated products). Limit of detection (LOD) = 0.1 ppb .

- Interference Mitigation : Use isotopically labeled internal standards (e.g., ¹³C₆ analogs) to correct matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。